molecular formula C25H22N4O5 B607937 Hetrombopag CAS No. 1257792-41-8

Hetrombopag

Número de catálogo: B607937
Número CAS: 1257792-41-8
Peso molecular: 458.5 g/mol
Clave InChI: YATJUTCKRWETAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de hetrombopag implica múltiples pasos, comenzando a partir de materiales de partida disponibles comercialmente. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza del producto final .

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores automatizados, procesos de flujo continuo y estrictas medidas de control de calidad para garantizar la coherencia y el cumplimiento de las normas reglamentarias .

Aplicaciones Científicas De Investigación

Chronic Immune Thrombocytopenia (ITP)

Chronic immune thrombocytopenia is a significant health issue characterized by an abnormally low platelet count, leading to increased bleeding risks. Hetrombopag has been evaluated in multiple studies for its efficacy in managing this condition.

  • Efficacy : In a phase III trial, this compound was administered to patients who had not responded to prior treatments. The results showed that 58.9% of patients on a 2.5 mg dose and 64.3% on a 5 mg dose achieved a platelet count of ≥50 × 10^9/L after eight weeks, compared to only 5.9% in the placebo group .
  • Safety Profile : The treatment was well-tolerated with mild to moderate adverse events reported, including upper respiratory infections and urinary tract infections .

Chemotherapy-Induced Thrombocytopenia (CIT)

Chemotherapy often leads to thrombocytopenia, which can complicate cancer treatment. This compound has been explored as a supportive therapy in this context.

  • Combination Therapy : A recent study indicated that combining this compound with recombinant human thrombopoietin (rhTPO) resulted in a higher response rate (82.2%) compared to rhTPO alone (67.6%) in achieving target platelet counts within 14 days post-treatment . This suggests that this compound can enhance the effectiveness of existing therapies for CIT.
  • Real-World Evidence : Observational studies have demonstrated the effectiveness of this compound in real-world settings for patients undergoing chemotherapy, further supporting its clinical utility .

Comprehensive Data Tables

Application AreaStudy TypePrimary EndpointResponse Rate (%)Safety Profile
Chronic ITPPhase III TrialPlatelet count ≥50 × 10^9/L at week 858.9 (2.5 mg)Mild/moderate adverse events
64.3 (5 mg)Upper respiratory infections most common
Chemotherapy-Induced ThrombocytopeniaObservational StudyPlatelet count increase ≥50 × 10^9/L within 14 days82.2 (with rhTPO)Similar mild adverse events

Case Studies

  • Chronic ITP Management : A multicenter study involving patients with chronic ITP demonstrated that this compound significantly elevated platelet counts and reduced bleeding incidents after treatment initiation . Patients reported improvements in quality of life due to fewer bleeding episodes.
  • CIT Supportive Care : In a cohort of cancer patients experiencing chemotherapy-induced thrombocytopenia, those treated with this compound alongside rhTPO showed marked improvements in platelet recovery rates and fewer treatment interruptions due to low platelet counts .

Actividad Biológica

Hetrombopag is a novel oral thrombopoietin receptor agonist (TPO-RA) developed primarily for the treatment of thrombocytopenia, particularly in conditions such as immune thrombocytopenia (ITP) and chemotherapy-induced thrombocytopenia (CIT). This article reviews the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on recent clinical trials and studies.

This compound functions by mimicking the action of thrombopoietin, a hormone responsible for stimulating platelet production in the bone marrow. By binding to the thrombopoietin receptor, this compound enhances megakaryocyte proliferation and differentiation, leading to increased platelet counts. Preclinical studies have shown that this compound exhibits greater potency than eltrombopag, another TPO-RA, in promoting platelet production in vivo .

Immune Thrombocytopenia (ITP)

A multicenter phase III trial assessed the efficacy of this compound in adults with ITP who had not responded to previous treatments. The study involved 424 patients randomized into two groups receiving either 2.5 mg or 5 mg of this compound daily or a placebo over 10 weeks. The results demonstrated that:

  • Response Rates :
    • HETROM-2.5 group: 58.9% achieved a platelet count ≥50 × 10^9/L.
    • HETROM-5 group: 64.3% achieved the same.
    • Placebo group: Only 5.9% achieved this response.

The odds ratios for achieving a response were significantly higher for both this compound groups compared to placebo (HETROM-2.5: OR 25.97; HETROM-5: OR 32.81) with p-values <0.0001 .

Chemotherapy-Induced Thrombocytopenia (CIT)

In patients with advanced solid tumors experiencing CIT, a phase II trial evaluated this compound's effectiveness in managing platelet counts. Key findings included:

  • Response Rate :
    • This compound group: 60.7% resumed chemotherapy within 14 days without dose reductions.
    • Placebo group: Only 12.9% achieved this outcome.

The difference in response rates was statistically significant (p <0.001) with an odds ratio of 10.44 .

Safety Profile

The safety of this compound has been evaluated across several studies with adverse events being generally mild to moderate:

  • Common Adverse Events :
    • Upper respiratory tract infections (42.2%)
    • Urinary tract infections (17.1%)

Serious adverse events were rare, with treatment-related adverse events occurring in approximately 35% of patients .

Data Summary

Study TypePatient PopulationDosePrimary EndpointResponse RateKey Findings
Phase III TrialITP Patients2.5 mg / 5 mg dailyPlatelet count ≥50 × 10^9/L at week 8HETROM-2.5: 58.9%, HETROM-5: 64.3%, Placebo: 5.9%Significant increase in platelet counts and reduced bleeding risk
Phase II TrialCIT Patients7.5 mg dailyResumption of chemotherapy within 14 daysThis compound: 60.7%, Placebo: 12.9%Significant improvement in managing CIT without dose reductions

Case Studies

  • Case Study on ITP Management :
    A study involving patients with chronic ITP reported that out of 37 patients treated with this compound, a significant proportion achieved platelet counts ≥50 × 10^9/L within six weeks, demonstrating its effectiveness in elevating platelet levels and reducing bleeding symptoms .
  • Case Study on CIT :
    In another trial focused on CIT management, this compound was found to be well-tolerated and effective, allowing patients to maintain their chemotherapy regimens without significant delays or dose reductions .

Propiedades

Número CAS

1257792-41-8

Fórmula molecular

C25H22N4O5

Peso molecular

458.5 g/mol

Nombre IUPAC

5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33)

Clave InChI

YATJUTCKRWETAB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O

SMILES canónico

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SHR8735;  SHR 8735;  SHR-8735;  Hetrombopag

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hetrombopag
Reactant of Route 2
Hetrombopag
Reactant of Route 3
Hetrombopag
Reactant of Route 4
Hetrombopag
Reactant of Route 5
Reactant of Route 5
Hetrombopag
Reactant of Route 6
Hetrombopag

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.